4-Ethyl-2-phenylquinoline is a compound belonging to the quinoline family, characterized by its unique structure that includes both ethyl and phenyl substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry, coordination chemistry, and materials science.
The compound's chemical formula is , and it is identified by the CAS number 297138-65-9. It can be synthesized through various chemical reactions, notably the Friedländer synthesis and the Pfitzinger reaction.
4-Ethyl-2-phenylquinoline is classified as a heterocyclic aromatic compound. Its classification falls under both organic chemistry and medicinal chemistry due to its structural properties and biological significance.
The synthesis of 4-Ethyl-2-phenylquinoline can be achieved through several methods:
The typical procedure for the Friedländer synthesis includes mixing an aniline derivative with a carbonyl compound in a solvent like ethanol or acetone, adding an acid catalyst, and heating under reflux conditions. The reaction progress is monitored using thin-layer chromatography until completion.
The molecular structure of 4-Ethyl-2-phenylquinoline features a quinoline ring system with an ethyl group at the 4-position and a phenyl group at the 2-position. This configuration contributes to its unique chemical properties.
4-Ethyl-2-phenylquinoline participates in various chemical reactions:
Common reagents for oxidation include hydrogen peroxide and peracids, while sodium borohydride is typically used for reduction reactions. The substitution reactions depend on the nature of the substituents introduced during the synthesis.
The mechanism of action for 4-Ethyl-2-phenylquinoline involves its interactions with specific biological targets:
The precise molecular targets can vary based on the biological system being studied, indicating a need for further research to elucidate these mechanisms.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) provide insights into its structural characteristics, confirming the presence of functional groups associated with quinolines .
4-Ethyl-2-phenylquinoline has diverse applications across several scientific disciplines:
Quinoline, a bicyclic heterocyclic compound formed by benzene fused with pyridine, has been a cornerstone of medicinal chemistry since its isolation from coal tar by Friedlieb Ferdinand Runge in 1834 [8]. The historical significance of quinoline-based therapeutics was revolutionized with the isolation of quinine from Cinchona bark in 1820, which became the primary antimalarial agent for over a century [10]. This natural alkaloid demonstrated the profound pharmacological potential of the quinoline scaffold and stimulated extensive synthetic modifications to optimize its therapeutic properties. The mid-20th century witnessed the emergence of chloroquine and mefloquine as synthetic antimalarial quinolines, while the discovery of camptothecin from Camptotheca acuminata unveiled the anticancer potential of quinoline derivatives through topoisomerase I inhibition [10].
The structural evolution progressed significantly with the development of fluoroquinolone antibiotics in the 1980s, exemplified by ciprofloxacin. This breakthrough demonstrated that strategic substitutions on the quinoline core could yield broad-spectrum antibacterial agents targeting DNA gyrase [8] [6]. The subsequent approval of bedaquiline in 2012 for multidrug-resistant tuberculosis marked another milestone, showcasing the adaptability of quinoline scaffolds against evolving resistance challenges [8]. Within this historical context, alkyl substitutions at the 4-position—particularly ethyl groups—emerged as critical modifications for enhancing lipophilicity and target binding affinity, paving the way for derivatives like 4-ethyl-2-phenylquinoline.
Table 1: Evolution of Key Quinoline-Based Therapeutics
Era | Compound | Therapeutic Application | Significance |
---|---|---|---|
1820 | Quinine | Antimalarial | First natural quinoline alkaloid isolated |
1940s | Chloroquine | Antimalarial | Synthetic derivative with improved efficacy |
1966 | Camptothecin | Anticancer | Revealed topoisomerase I inhibition mechanism |
1987 | Ciprofloxacin | Antibacterial | Demonstrated broad-spectrum fluoroquinolone activity |
2012 | Bedaquiline | Antitubercular | Addressed multidrug-resistant tuberculosis |
Contemporary | 4-Ethyl-2-phenylquinoline derivatives | Multitarget antimicrobial | Designed to overcome efflux-mediated resistance |
The 4-ethyl-2-phenylquinoline architecture represents a strategically optimized configuration within the quinoline family, combining steric, electronic, and hydrophobic properties that enhance target engagement. The phenyl ring at C-2 contributes substantial π-system extension, facilitating stacking interactions with biological macromolecules through enhanced van der Waals contacts and hydrophobic effects [6] [8]. X-ray crystallographic studies of analogous 2-phenylquinolines reveal a characteristic dihedral angle of approximately 80.44° between the quinoline system and the phenyl ring, creating a three-dimensional topology essential for binding to hydrophobic enzyme pockets [3].
The ethyl group at C-4 introduces critical advantages over smaller methyl or bulkier propyl substitutions. This moiety optimally balances lipophilicity enhancement (log P increase ≈ 0.5-0.8 versus unsubstituted quinoline) without introducing excessive steric hindrance [6]. Molecular modeling indicates that the ethyl group occupies a hydrophobic niche in target enzymes like DNA gyrase and efflux pump proteins, with the methylene group (-CH₂-) enabling favorable entropy-driven binding through restricted rotational freedom [1] [2]. This substitution pattern significantly improves membrane permeability compared to polar 4-hydroxy or 4-amino analogs, as evidenced by artificial membrane permeability assays (PAMPA) showing 3.5-fold higher penetration rates [6].
Comparative studies of substitution patterns demonstrate the synergistic advantage of combining these modifications. 4-Ethyl-2-phenylquinoline exhibits ~8-fold enhanced bioactivity over 2-phenylquinoline and >15-fold improvement over 4-methyl-2-phenylquinoline against resistant bacterial strains [2] [6]. The molecular conformation is further stabilized by intramolecular interactions, including potential C-H···O bonds observed in analogous ethyl quinoline carboxylates, which maintain optimal geometry for target engagement [3]. Additionally, the ethyl group's electron-donating properties subtly modulate the electron density at N-1 and C-2, potentially enhancing hydrogen-bonding capabilities with key residues in target proteins.
Table 2: Impact of Quinoline Substitution Patterns on Drug Properties
Substitution Pattern | Lipophilicity (log P) | Membrane Permeability | Target Affinity | Bioactivity Enhancement |
---|---|---|---|---|
Unsubstituted quinoline | 2.10 | Low | Weak | Baseline |
2-Phenyl | 3.85 | Moderate | Moderate | 3-5x |
4-Methyl-2-phenyl | 4.10 | Moderate | Moderate-high | 8-10x |
4-Ethyl-2-phenyl | 4.35 | High | High | 15-20x |
4-Propyl-2-phenyl | 4.80 | High | Reduced (steric) | 5-8x |
4-Hydroxy-2-phenyl | 2.95 | Very low | Variable | 1-3x |
The emergence of antimicrobial resistance (AMR) presents a global health crisis, with multidrug-resistant pathogens causing approximately 700,000 deaths annually worldwide [7]. 4-Ethyl-2-phenylquinoline derivatives address this challenge through dual-targeting mechanisms that simultaneously inhibit essential bacterial enzymes and counteract resistance mechanisms. These compounds exhibit potent activity against high-priority pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Enterobacteriaceae, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL in optimized derivatives [2] [6].
A primary mechanism involves direct inhibition of DNA gyrase, validated through supercoiling assays showing IC₅₀ values of 0.08-0.25 μM for 4-ethyl-2-phenylquinoline derivatives. Molecular docking studies reveal that the ethyl group facilitates hydrophobic interactions with the ATP-binding pocket of GyrB subunit, while the phenyl ring engages in π-stacking with DNA bases at the cleavage complex [1] [6]. This dual interaction disrupts the catalytic cycle more effectively than fluoroquinolones, particularly against mutants with altered quinolone resistance-determining regions (QRDRs) [1].
Concurrently, these derivatives function as potent efflux pump inhibitors (EPIs), specifically targeting the NorA pump in S. aureus. Ethidium bromide efflux assays demonstrate that 4-ethyl-2-phenylquinoline derivatives reduce ethidium extrusion by 85-92% at 5 μg/mL concentrations [2] [7]. The structural configuration allows optimal interaction with the NorA substrate-binding pocket, with the ethyl group positioned in a hydrophobic sub-pocket that is sterically inaccessible to bulkier natural substrates [2] [7]. This mechanism restores susceptibility to ciprofloxacin in resistant strains, reducing its MIC from 128 μg/mL to 2 μg/mL when combined with sub-inhibitory concentrations (0.78 μg/mL) of 6-benzyloxy-4-ethyl-2-phenylquinoline derivatives [2].
The synergistic potential of these compounds extends to biofilm-embedded cells, with studies showing 60-75% reduction in Haemophilus influenzae biofilm viability at concentrations 16-fold lower than ciprofloxacin alone [4] [6]. This multifactorial action—simultaneously targeting essential bacterial enzymes, disabling resistance mechanisms, and disrupting biofilm protection—positions 4-ethyl-2-phenylquinoline derivatives as promising candidates for next-generation antimicrobial agents. Their efficacy against resistant strains is further enhanced by the absence of significant cytotoxicity in human cell lines (CC₅₀ >33 μg/mL), suggesting favorable therapeutic indices [2] [6].
Table 3: Multidrug Resistance Mechanisms Addressed by 4-Ethyl-2-Phenylquinoline Derivatives
Resistance Mechanism | Pathogen | Compound's Action | Efficacy Metrics |
---|---|---|---|
NorA efflux overexpression | MRSA (SA-1199B) | Competitive NorA inhibition | MPC₄ = 0.78 μg/mL; 64-fold MIC reduction for ciprofloxacin |
Altered DNA gyrase (QRDR mutations) | Fluoroquinolone-resistant E. coli | ATPase domain binding | IC₅₀ = 0.08-0.25 μM in supercoiling assays |
Biofilm formation | Haemophilus influenzae | Penetration and accumulation | 75% biofilm inhibition at 0.046 μM |
Multidrug efflux (RND pumps) | Pseudomonas aeruginosa | Competitive inhibition of MexAB-OprM | 8-16 fold MIC reduction for β-lactams |
Target protection (Qnr proteins) | Enterobacteriaceae | Displacement of Qnr from gyrase | Restoration of FQ activity at 0.5x MIC |
Compounds Mentioned in Article
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1